molecular formula C6H6Cl3NO3 B14377379 3-Butenoic acid, 2-[(trichloroacetyl)amino]- CAS No. 89619-80-7

3-Butenoic acid, 2-[(trichloroacetyl)amino]-

Cat. No.: B14377379
CAS No.: 89619-80-7
M. Wt: 246.5 g/mol
InChI Key: CLBNBIPMQNSLLX-UHFFFAOYSA-N
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Description

3-Butenoic acid, 2-[(trichloroacetyl)amino]- is an organic compound with the molecular formula C6H6Cl3NO3 It is a derivative of butenoic acid, where the amino group is substituted with a trichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-[(trichloroacetyl)amino]- typically involves the reaction of 3-butenoic acid with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of the butenoic acid reacts with the trichloroacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-[(trichloroacetyl)amino]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a simpler amine group.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trichloroacetyl group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butenoic acid, 2-[(trichloroacetyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 2-[(trichloroacetyl)amino]- involves its interaction with various molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid (trans-2-butenoic acid): Similar structure but lacks the trichloroacetyl group.

    Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid.

    Methacrylic acid: Similar in structure but with a branched chain.

Uniqueness

3-Butenoic acid, 2-[(trichloroacetyl)amino]- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

89619-80-7

Molecular Formula

C6H6Cl3NO3

Molecular Weight

246.5 g/mol

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]but-3-enoic acid

InChI

InChI=1S/C6H6Cl3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h2-3H,1H2,(H,10,13)(H,11,12)

InChI Key

CLBNBIPMQNSLLX-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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